molecular formula C18H19ClN2O4S B3521504 N-(3-acetylphenyl)-2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide

N-(3-acetylphenyl)-2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide

Cat. No.: B3521504
M. Wt: 394.9 g/mol
InChI Key: GPGTXRFEDVRLOT-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a chloro-substituted aniline moiety, and a sulfonyl group

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-12-9-15(19)7-8-17(12)21(26(3,24)25)11-18(23)20-16-6-4-5-14(10-16)13(2)22/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGTXRFEDVRLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=CC=CC(=C2)C(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Acetylation: Introduction of the acetyl group to the phenyl ring using acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride.

    Nitration and Reduction: Nitration of the phenyl ring followed by reduction to form the aniline derivative.

    Sulfonylation: Introduction of the sulfonyl group using a sulfonyl chloride derivative.

    Coupling Reaction: Coupling of the acetylated phenyl ring with the sulfonylated aniline derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the acetyl group would yield a carboxylic acid, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-2-(4-chloroanilino)acetamide
  • N-(3-acetylphenyl)-2-(4-methylsulfonylanilino)acetamide
  • N-(3-acetylphenyl)-2-(4-chloro-2-methyl-N-methylsulfonylanilino)propionamide

Uniqueness

N-(3-acetylphenyl)-2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide
Reactant of Route 2
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N-(3-acetylphenyl)-2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide

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